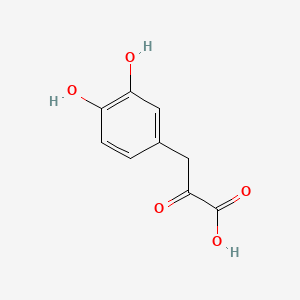

3,4-Dihydroxyphenylpyruvic acid

説明

3,4-Dihydroxyphenylpyruvic acid is an organic compound with the chemical formula C9H8O5. It is a colorless crystalline solid that is soluble in water and alcohol-based solvents. This compound is known for its role in various biochemical processes and is often used in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: 3,4-Dihydroxyphenylpyruvic acid is typically synthesized through chemical reactions involving the oxidation of p-cresol to obtain 3,4-dihydroxybenzaldehyde. This intermediate is then reacted with acetone under basic conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, utilizing advanced techniques and equipment to ensure consistent production quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming various oxidized products.

Reduction: It can be reduced to form compounds such as 3,4-dihydroxyphenyllactic acid.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: 3,4-Dihydroxyphenyllactic acid.

Substitution: Various substituted phenylpyruvic acid derivatives.

科学的研究の応用

3,4-Dihydroxyphenylpyruvic acid (DHPPA) is a compound with significant applications in various scientific fields, particularly in biochemistry, pharmacology, and industrial chemistry. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Biochemical Research

DHPPA serves as an important reagent in biochemical studies involving enzyme activity and metabolic pathways. It is particularly relevant in research focusing on:

- Metabolism of Amino Acids : DHPPA is involved in the metabolism of phenylalanine and tyrosine, which are crucial for the synthesis of catecholamines .

- Enzyme Activity Studies : The compound is utilized to investigate the activity of enzymes such as tyrosinase and phenylalanine hydroxylase, which are essential for neurotransmitter synthesis.

Pharmacological Applications

DHPPA has potential therapeutic applications due to its role in neurotransmitter biosynthesis:

- Parkinson’s Disease Research : Studies have shown that DHPPA can be metabolized by gut microbiota into various metabolites that may influence L-DOPA metabolism in patients with Parkinson's disease. Increased levels of certain Bifidobacteria species correlate with higher L-DOPA dosages, suggesting that DHPPA may play a role in enhancing therapeutic outcomes .

- Antioxidant Properties : DHPPA exhibits significant antioxidant activity by scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases .

Industrial Applications

In industrial settings, DHPPA is used as a precursor for synthesizing various organic compounds:

- Pharmaceutical Production : It serves as an intermediate in the synthesis of drugs targeting neurological disorders.

- Fine Chemicals Manufacturing : DHPPA is involved in producing specialty chemicals used across different industries.

Case Study 1: DHPPA Metabolism by Gut Microbiota

A study examined the metabolism of DHPPA by commensal Bifidobacteria in patients with Parkinson's disease. The findings indicated that certain strains could metabolize L-DOPA into DHPPA and other metabolites, potentially enhancing L-DOPA efficacy . This research highlights the importance of gut microbiota in drug metabolism and its implications for personalized medicine.

Case Study 2: Antioxidant Activity Assessment

Research evaluating the antioxidant capacity of DHPPA demonstrated its effectiveness in scavenging hydroxyl radicals through a proton-coupled electron transfer mechanism. The study compared its activity across various solvent conditions, revealing that solvent polarity significantly influences its antioxidant effectiveness.

作用機序

The mechanism of action of 3,4-Dihydroxyphenylpyruvic acid involves its role as an intermediate in metabolic pathways. It can be transaminated to form corresponding amino acids, which are then decarboxylated to produce biologically active compounds such as dopamine . This process involves various enzymes and co-factors that facilitate the conversion.

類似化合物との比較

3,4-Dihydroxyphenylalanine (DOPA): A precursor to neurotransmitters like dopamine.

3,4-Dihydroxyphenyllactic acid: A reduced form of 3,4-Dihydroxyphenylpyruvic acid.

Uniqueness: this compound is unique due to its specific role in metabolic pathways and its ability to undergo various chemical reactions, making it a versatile compound in research and industrial applications .

生物活性

3,4-Dihydroxyphenylpyruvic acid (DHPPA) is a derivative of phenylpyruvic acid, primarily recognized for its role in the metabolism of L-DOPA and its potential therapeutic applications. This article delves into its biological activity, highlighting research findings, case studies, and relevant data.

DHPPA is characterized by the following chemical properties:

- Chemical Formula : C₉H₇O₅

- Molecular Weight : 195.151 g/mol

- pKa : Approximately 9.27, indicating it is moderately acidic .

The structure of DHPPA can be represented as follows:

This compound is slightly soluble in water and is found in various food items such as potatoes and skunk currants, suggesting its dietary relevance .

Role in L-DOPA Metabolism

DHPPA plays a significant role in the metabolism of L-DOPA, a common treatment for Parkinson's disease. Research indicates that DHPPA acts as a DOPA decarboxylase inhibitor , albeit with lower efficacy compared to traditional inhibitors like carbidopa. In vitro studies have shown that DHPPA enhances the cerebral concentration of dopamine when administered alongside L-DOPA, demonstrating its potential as an adjunct therapy in managing Parkinson's disease .

Effects on Metabolic Syndrome

A notable study explored the relationship between plasma levels of DHPPA and metabolic syndrome (MetS). In a case-control study involving 1,334 participants (667 cases and 667 controls), higher plasma concentrations of DHPPA were inversely associated with MetS risk. The odds ratios for MetS across increasing quartiles of plasma DHPPA concentrations showed significant reductions in risk, particularly at lower concentrations . This suggests that DHPPA could serve as a biomarker for whole-grain intake and may contribute to metabolic health.

Clinical Observations

- Parkinson's Disease Management : In patients receiving L-DOPA therapy, those with higher levels of DHPPA demonstrated improved outcomes in terms of dopamine availability. This correlation supports the hypothesis that DHPPA may enhance the therapeutic effects of L-DOPA through its metabolic pathways .

- Dietary Impact on Health : A cohort study highlighted that individuals consuming diets rich in whole grains exhibited higher levels of DHPPA. This finding reinforces the compound's role as a biomarker for dietary habits and its potential implications for preventing metabolic disorders .

Data Summary

特性

IUPAC Name |

3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,10-11H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQFFJFGLSKYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962409 | |

| Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4228-66-4 | |

| Record name | 3,4-Dihydroxyphenylpyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4228-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylpyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。